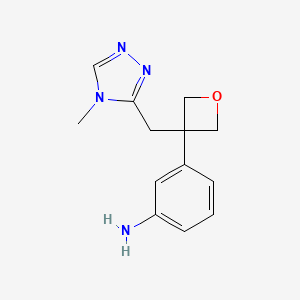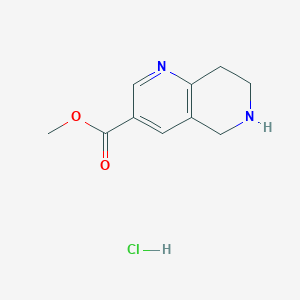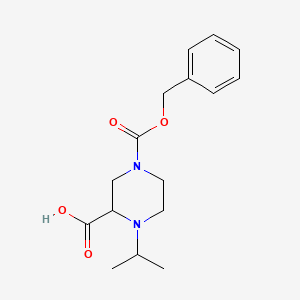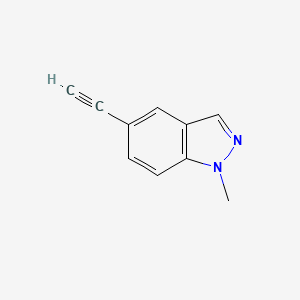![molecular formula C11H15ClN2O B13462867 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is known for its significant role in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indole, which undergoes a series of chemical reactions to introduce the desired functional groups.
Methylation: The indole is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Ethylation: The methylated indole is then reacted with ethylene oxide to introduce the ethyl group.
Amination: The resulting compound undergoes amination with methylamine to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in neurotransmission and as a potential ligand for various receptors.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an antidepressant.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets serotonin receptors in the brain, influencing neurotransmission and mood regulation.
Pathways Involved: It modulates the serotonin signaling pathway, leading to changes in neuronal activity and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyltryptamine: A structurally similar compound with similar biological activity.
Serotonin: A naturally occurring neurotransmitter with a similar indole structure.
Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.
Uniqueness
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Eigenschaften
Molekularformel |
C11H15ClN2O |
|---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
3-[2-(methylamino)ethyl]-1H-indol-4-ol;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9;/h2-4,7,12-14H,5-6H2,1H3;1H |
InChI-Schlüssel |
ORFQZTMDRGVSEA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CNC2=C1C(=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


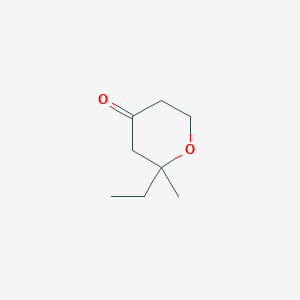
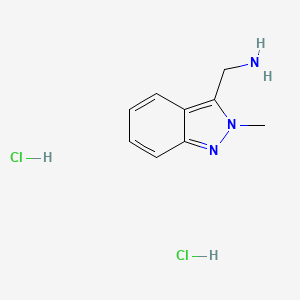
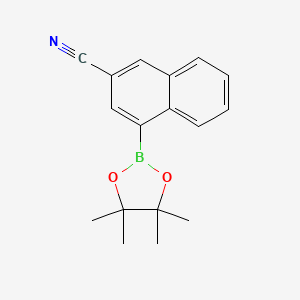
![Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13462817.png)
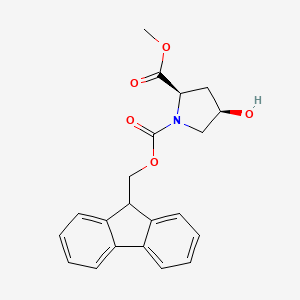
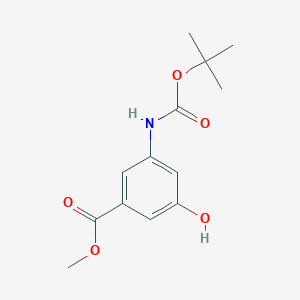
![(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)
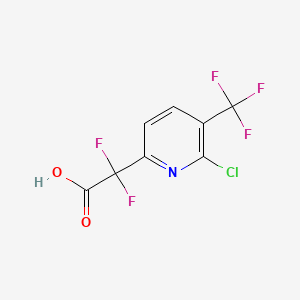
![rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13462845.png)
